molecular formula C14H21F3IN3O2 B7988414 {2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide

{2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide

Cat. No.: B7988414
M. Wt: 447.23 g/mol
InChI Key: OECOIOYMJOKDCK-UHFFFAOYSA-M
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Description

{2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide typically involves multiple steps. One common method includes the reaction of ethyl chloroformate with 5-trifluoromethyl-2-aminopyridine to form an intermediate. This intermediate is then reacted with 2-bromoethyltrimethylammonium iodide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

{2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the ethoxycarbonyl group and the trifluoromethylpyridinyl moiety.

Properties

IUPAC Name

2-[ethoxycarbonyl-[5-(trifluoromethyl)pyridin-2-yl]amino]ethyl-trimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N3O2.HI/c1-5-22-13(21)19(8-9-20(2,3)4)12-7-6-11(10-18-12)14(15,16)17;/h6-7,10H,5,8-9H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECOIOYMJOKDCK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CC[N+](C)(C)C)C1=NC=C(C=C1)C(F)(F)F.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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